Methoxy Positional Isomerism: Para (4-OMe) Versus Ortho (2-OMe) Determines Anticancer Versus Antifungal Biological Annotation
The 4-methoxyphenethyl substituent directs this compound toward anticancer screening programs, whereas the regioisomeric 2-methoxyphenethyl analog (ortho-substituted) is annotated with a primary antifungal application in vendor databases . This divergence in biological annotation between two compounds that differ only in the position of a single methoxy group on the phenethyl ring demonstrates that the para-substitution pattern is non-trivially associated with anticancer target space. The 4-methoxy orientation alters the spatial presentation of the terminal hydrogen-bond acceptor, potentially modulating interactions with ERα or kinase ATP-binding pockets, while the 2-methoxy orientation may favor fungal CYP51 or other antifungal targets .
| Evidence Dimension | Primary biological annotation (application domain) as a function of methoxy positional isomerism |
|---|---|
| Target Compound Data | 4-OMe (para): annotated primarily for anticancer activity in screening collections |
| Comparator Or Baseline | 2-OMe (ortho) positional isomer: annotated primarily as an antifungal agent |
| Quantified Difference | Qualitative divergence in annotated therapeutic area (anticancer vs. antifungal); no IC₅₀ head-to-head data available |
| Conditions | Vendor biological annotation records; no direct comparative assay published |
Why This Matters
Procurement of the incorrect positional isomer (2-OMe instead of 4-OMe) would direct a screening campaign toward an entirely different therapeutic indication, wasting screening resources and generating non-reproducible data.
